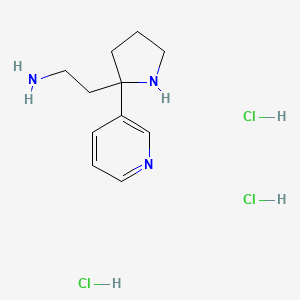
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is a compound that features both pyridine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl typically involves the coupling of pyridine and pyrrolidine derivatives. One common method is the Suzuki–Miyaura coupling, which uses palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing robust and scalable conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the pyridine and pyrrolidine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl involves its interaction with specific molecular targets. The pyridine ring can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Including bipyridines and pyridylphosphonium salts.
Uniqueness
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
1352305-25-9 |
|---|---|
Formule moléculaire |
C11H18ClN3 |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
2-(2-pyridin-3-ylpyrrolidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c12-6-5-11(4-2-8-14-11)10-3-1-7-13-9-10;/h1,3,7,9,14H,2,4-6,8,12H2;1H |
Clé InChI |
GGWFELNOJKBTIO-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)(CCN)C2=CN=CC=C2.Cl.Cl.Cl |
SMILES canonique |
C1CC(NC1)(CCN)C2=CN=CC=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


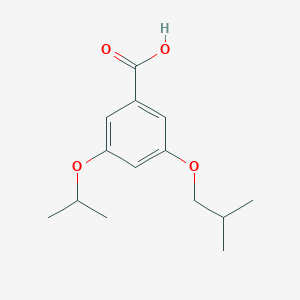
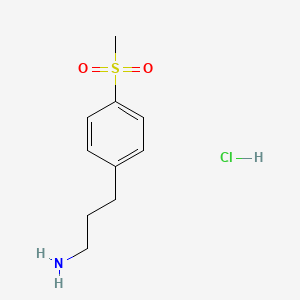
![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)
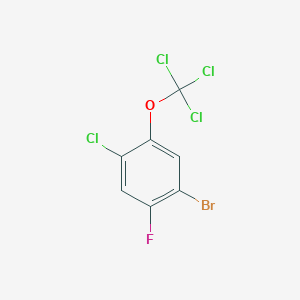
![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)
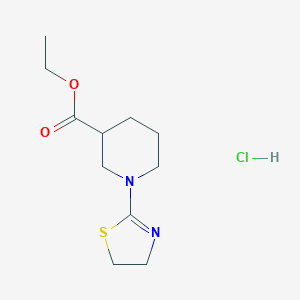
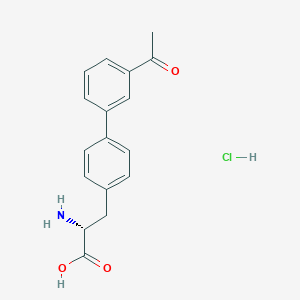

![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)
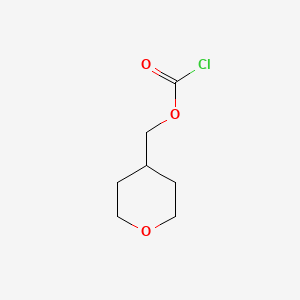
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)
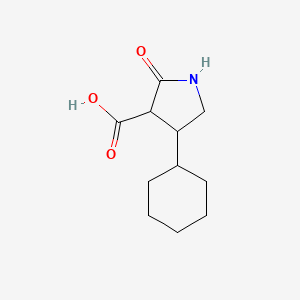
![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)
